2-{[(3-Chloro-2-methylphenyl)imino]methyl}phenol
Description
Properties
IUPAC Name |
2-[(3-chloro-2-methylphenyl)iminomethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-10-12(15)6-4-7-13(10)16-9-11-5-2-3-8-14(11)17/h2-9,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDFQHGTRKWGLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N=CC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00416405 | |
| Record name | AN-329/40405203 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00416405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70740-17-9 | |
| Record name | NSC166518 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166518 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | AN-329/40405203 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00416405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination and Methylation
In a representative procedure, 2,6-dichlorophenol is treated with methylating agents such as methyl chloride or dimethyl sulfate under alkaline conditions, yielding 2-methyl-3-chlorophenol . This intermediate is then subjected to amination via Ullmann-type reactions using aqueous ammonia and copper catalysts at elevated temperatures (150–200°C). The reaction proceeds with a reported yield of 78–85%, contingent on catalyst loading and reaction time.
Purification of 3-Chloro-2-methylaniline
Crude 3-chloro-2-methylaniline is purified via vacuum distillation (b.p. 112–115°C at 15 mmHg) or recrystallization from hexane-ethyl acetate mixtures. Patent data indicate that distillation achieves >95% purity, while recrystallization yields 88–92% pure product.
Condensation Reaction with Salicylaldehyde
The core synthesis of 2-{[(3-Chloro-2-methylphenyl)imino]methyl}phenol involves a Schiff base formation between 3-chloro-2-methylaniline and salicylaldehyde. This reaction is typically conducted under reflux in polar aprotic solvents, with ethanol and methanol being the most widely employed.
Laboratory-Scale Protocol
In a standard procedure, equimolar quantities of 3-chloro-2-methylaniline (1.55 g, 10 mmol) and salicylaldehyde (1.22 g, 10 mmol) are dissolved in 50 mL of absolute ethanol. The mixture is refluxed at 78°C for 4–6 hours, during which the imine linkage forms via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration. The reaction progress is monitored by thin-layer chromatography (TLC) using silica gel plates and a hexane:ethyl acetate (7:3) mobile phase.
Table 1: Optimization of Reaction Conditions
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Ethanol | 82 | 95 |
| Temperature (°C) | 78 (reflux) | 82 | 95 |
| Reaction Time (hr) | 5 | 82 | 95 |
| Molar Ratio (1:1) | 1:1 | 82 | 95 |
Post-reaction, the mixture is cooled to room temperature, and the precipitated product is collected via vacuum filtration. Washing with cold ethanol (2 × 10 mL) removes unreacted starting materials, yielding a pale-yellow solid.
Industrial-Scale Adaptations
For large-scale production, continuous flow reactors are employed to enhance efficiency. In one configuration, 3-chloro-2-methylaniline and salicylaldehyde are pumped through a heated reactor (80°C) with a residence time of 30 minutes. This method achieves a 90% yield with >98% purity, attributed to improved heat transfer and reduced side reactions.
Mechanistic Insights and Side Reactions
The condensation mechanism follows classical Schiff base formation, initiated by the nucleophilic attack of the amine’s lone pair on the electrophilic aldehyde carbon. Proton transfer and subsequent dehydration yield the imine product. Density functional theory (DFT) calculations corroborate that the reaction proceeds via a six-membered transition state, with an activation energy barrier of 25.3 kcal/mol.
Side reactions, though minimal, include:
-
Oxidation of Salicylaldehyde : Prolonged heating in aerobic conditions can oxidize salicylaldehyde to salicylic acid, necessitating inert atmospheres (N₂ or Ar).
-
Self-Condensation of Amines : Trace acidic impurities may catalyze amine dimerization, mitigated by pre-drying solvents over molecular sieves.
Purification and Characterization
Crude this compound is purified via recrystallization from ethanol or column chromatography (silica gel, hexane:ethyl acetate gradient).
Table 2: Purification Methods Comparison
| Method | Solvent System | Yield (%) | Purity (%) |
|---|---|---|---|
| Recrystallization | Ethanol | 75 | 98 |
| Column Chromatography | Hexane:Ethyl Acetate (6:4) | 68 | 99 |
Characterization by ¹H NMR (400 MHz, CDCl₃) reveals diagnostic peaks: δ 8.35 (s, 1H, CH=N), 7.45–6.85 (m, 6H, aromatic), and 2.45 (s, 3H, CH₃).
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 100°C) reduces reaction time to 20 minutes, achieving 85% yield. This method is energy-efficient but requires specialized equipment.
Solvent-Free Conditions
Grinding 3-chloro-2-methylaniline and salicylaldehyde with a catalytic amount of p-toluenesulfonic acid (PTSA) at room temperature for 2 hours yields 70% product. While environmentally benign, this approach suffers from lower reproducibility.
Industrial Applications and Scalability
The compound’s utility in agrochemical and pharmaceutical intermediates drives industrial demand. Pilot-scale trials using continuous flow systems demonstrate consistent production of 50 kg/batch with 88–92% yield, underscoring the method’s robustness.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Chloro-2-methylphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(3-Chloro-2-methylphenyl)imino]methyl}phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(3-Chloro-2-methylphenyl)imino]methyl}phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the imine group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound’s properties are influenced by substituent positions and halogenation. Key structural analogs include:
Key Observations :
- Substituent Position : The 3-chloro-2-methylphenyl group in the target compound reduces symmetry compared to para-substituted analogs (e.g., 4-chlorophenyl), affecting crystal packing and solubility .
- Halogen Effects : Bromination (as in the 4-bromo-3-chloro analog) increases molar mass and density while lowering pKa, enhancing lipophilicity .
- Planarity : The dihedral angle between aromatic rings (~39.84°) is critical for π-π stacking and coordination chemistry, differing from planar analogs like 4-hydroxybenzylidene derivatives .
Spectroscopic and Computational Insights
- IR Spectroscopy: The imine (C=N) stretch appears at ~1600–1620 cm⁻¹, while phenolic O-H vibrations occur at ~3200–3400 cm⁻¹ . Substituents like Cl and CH₃ cause shifts; e.g., 4-bromo-3-chloro substitution red-shifts C=N to 1590 cm⁻¹ .
- DFT Studies : For related Schiff bases, HOMO-LUMO gaps (~3.5–4.0 eV) correlate with antioxidant activity. Electron-withdrawing groups (e.g., Cl, Br) lower LUMO energy, enhancing radical scavenging .
Crystallographic and Coordination Chemistry
- Coordination Modes: The phenol oxygen and imine nitrogen act as bidentate ligands, forming complexes with Cu(II), Ni(II), and Co(II). Metal complexes of 4-chlorophenyl analogs show higher stability constants (log β: 12–15) compared to 3-chloro-2-methylphenyl derivatives .
Biological Activity
The compound 2-{[(3-Chloro-2-methylphenyl)imino]methyl}phenol, also known as a Schiff base, has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C14H12ClN. The compound features an imine functional group and exhibits a distinct arrangement of aromatic rings that influence its reactivity and biological interactions.
Key Structural Features:
- Imine Bond: The presence of the imine bond (C=N) is crucial for biological activity.
- Chlorine Substitution: The 3-chloro substitution on the phenyl ring enhances lipophilicity, potentially increasing membrane permeability.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 |
| Escherichia coli | 0.5 | 1.0 |
| Bacillus subtilis | 0.75 | 1.5 |
| Candida albicans | 1.0 | 2.0 |
These results indicate that the compound possesses bactericidal and fungicidal activities, making it a candidate for further development in antimicrobial therapies .
Antifungal Activity
In vitro studies have shown that this compound also inhibits fungal growth effectively. The minimum inhibitory concentration (MIC) values suggest strong antifungal activity against common pathogens such as Candida albicans.
Case Study: Antifungal Efficacy
A study evaluated the antifungal effects of various derivatives of the compound, highlighting that certain modifications enhance its activity against Candida species, with MIC values ranging from 1 to 2 μg/mL .
Anticancer Potential
Emerging research indicates that Schiff bases like this compound may exhibit anticancer properties through mechanisms such as apoptosis induction and inhibition of cell proliferation.
Table 2: Anticancer Activity Overview
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
| A549 | 12 |
The IC50 values demonstrate that the compound effectively inhibits cancer cell growth at micromolar concentrations, suggesting potential applications in cancer therapy .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with cellular targets, including enzymes and receptors involved in microbial resistance and cancer cell signaling pathways.
Computational Studies:
Density Functional Theory (DFT) calculations have provided insights into the electronic properties of the compound, revealing a favorable energy gap for reactivity which correlates with its biological efficacy .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
The synthesis of Schiff base compounds like 2-{[(3-Chloro-2-methylphenyl)imino]methyl}phenol typically involves condensation between an amine and aldehyde under reflux. Key parameters for optimization include:
- Solvent selection : Polar aprotic solvents (e.g., ethanol, DMF) enhance reaction rates by stabilizing intermediates .
- Catalysis : Acidic (e.g., glacial acetic acid) or basic conditions can drive equilibrium toward imine formation.
- Temperature : Reflux temperatures (70–90°C) balance kinetic efficiency and thermal stability .
- Monitoring : Thin-layer chromatography (TLC) or GC-MS tracks reaction progress .
Yield improvements (reported up to 85% in similar systems) require iterative adjustment of molar ratios and purification via recrystallization .
Basic: Which spectroscopic techniques are most effective for characterizing the Schiff base structure, and how can data interpretation resolve structural ambiguities?
Methodological Answer:
A multi-technique approach is critical:
- NMR : H NMR confirms imine proton resonance (~8.3 ppm) and absence of aldehyde/amine precursors. C NMR identifies C=N peaks at 160–165 ppm .
- IR : A sharp C=N stretch near 1620–1640 cm distinguishes imines from tautomeric enamine forms .
- Mass spectrometry : High-resolution MS validates molecular ion peaks and fragmentation patterns .
Ambiguities (e.g., tautomerism) are resolved by comparing experimental data with computational simulations (DFT) .
Advanced: How does the compound’s electronic configuration influence its chelation properties with transition metals?
Methodological Answer:
The Schiff base’s donor atoms (phenolic O and imine N) create a bidentate ligand system. Experimental validation involves:
- UV-Vis spectroscopy : Bathochromic shifts in metal complexes indicate charge-transfer transitions (e.g., d-d transitions in Cu complexes) .
- Magnetic susceptibility : Paramagnetic behavior in Fe complexes confirms octahedral geometry .
- X-ray crystallography : Resolves bond lengths (e.g., M–N vs. M–O) and coordination geometry .
DFT calculations predict orbital interactions, validated experimentally via cyclic voltammetry .
Advanced: What environmental degradation pathways exist for this compound under varying pH and microbial conditions?
Methodological Answer:
Design a tiered study inspired by INCHEMBIOL’s framework :
Abiotic degradation :
- Hydrolysis : Incubate at pH 2–12; monitor via HPLC-MS for cleavage of the imine bond.
- Photolysis : Expose to UV light (254–365 nm) to assess photodegradation products.
Biotic degradation :
- Use soil/water microcosms with LC-MS/MS to track microbial metabolites .
- Kinetic models (pseudo-first-order) quantify half-lives under aerobic/anaerobic conditions .
Advanced: How can molecular docking simulations predict bioactivity against enzyme targets?
Methodological Answer:
Target selection : Prioritize enzymes with known Schiff base interactions (e.g., tyrosinase, acetylcholinesterase) .
Docking protocols :
- Use AutoDock Vina to simulate ligand-enzyme binding, focusing on H-bonding with active-site residues .
- Validate with MD simulations (NAMD/GROMACS) to assess stability over 100 ns .
Experimental validation :
- Compare docking scores with in vitro enzyme inhibition assays (IC values) .
Advanced: What strategies resolve contradictions between computational predictions and experimental thermodynamic stability data?
Methodological Answer:
Calibration :
Error analysis :
Experimental controls :
- Repeat synthesis under inert atmospheres to exclude oxidative degradation .
Basic: What are the recommended storage conditions to maintain stability?
Methodological Answer:
- Storage : In amber vials under argon at –20°C to prevent hydrolysis/oxidation .
- Stability monitoring :
Advanced: How does steric hindrance from the methyl group affect nucleophilic addition reactions?
Methodological Answer:
Kinetic studies :
Isotope labeling :
- H or C isotopic substitution tracks steric effects via NMR line-shape analysis .
Computational modeling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
